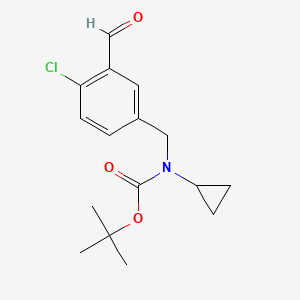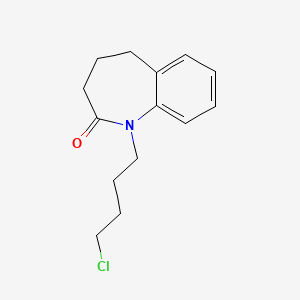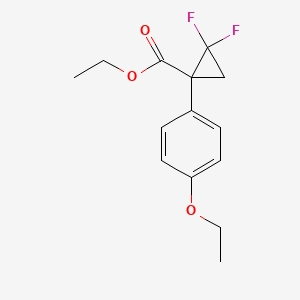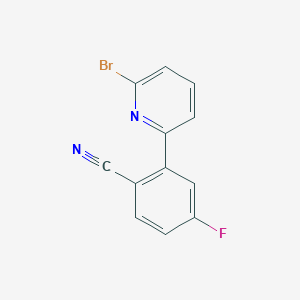
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.793 g/mol . This compound is characterized by the presence of a cyclopropylcarbamic acid tert-butyl ester group attached to a 4-chloro-3-formylbenzyl moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester typically involves the reaction of 4-chloro-3-formylbenzyl chloride with cyclopropylamine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-Chloro-3-carboxybenzyl)cyclopropylcarbamic acid tert-butyl ester
Reduction: (4-Chloro-3-hydroxymethylbenzyl)cyclopropylcarbamic acid tert-butyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-3-formylphenyl)cyclopropylcarbamic acid methyl ester
- (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid ethyl ester
- (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid isopropyl ester
Uniqueness
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications .
Eigenschaften
Molekularformel |
C16H20ClNO3 |
|---|---|
Molekulargewicht |
309.79 g/mol |
IUPAC-Name |
tert-butyl N-[(4-chloro-3-formylphenyl)methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18(13-5-6-13)9-11-4-7-14(17)12(8-11)10-19/h4,7-8,10,13H,5-6,9H2,1-3H3 |
InChI-Schlüssel |
FAFWLWWSZMIWPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Cl)C=O)C2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B8310255.png)










![2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde](/img/structure/B8310336.png)


